1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
The compound “1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is likely to be an organic compound. Similar compounds, such as “3-BROMO-4-METHYLPHENYLACETIC ACID”, are used in industrial and scientific research .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds like “1-(3-Bromo-4-methylphenyl)ethanone” have been used in research . The synthesis of related compounds often involves reactions like condensation, bromination, and the Suzuki−Miyaura reaction .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound's relevance is often in the context of synthesizing novel chemical entities with potential biological activities. For example, studies have focused on the design and synthesis of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution, evaluated for antitumor activity against specific cell lines. These compounds, derived from chromophore precursors, demonstrate the utility of bromo-substituted aromatic compounds in medicinal chemistry (Liu et al., 2006).
Biological Activities
- Another area of interest is the investigation of compounds with similar structural motifs for antibacterial and antitumor properties. For instance, pyrrolopyridine analogs of nalidixic acid have been synthesized, showing in vitro antibacterial activity, highlighting the therapeutic potential of these chemical frameworks (Toja et al., 1986).
Material Science Applications
- In material sciences, derivatives of pyrrolidine-carboxylic acids, including those with bromo-phenyl substituents, are explored for their properties and applications. A multifunctional metal–organic framework (MOF) incorporating a carboxylic acid derivative was synthesized, demonstrating the capacity for effective and rapid removal of anionic dyes from aqueous solutions, indicating the compound's utility in environmental remediation processes (Zhao et al., 2020).
Antioxidant and Anticholinergic Activities
- The synthesis and characterization of new diacid monomers and poly(ester-imide)s from bromo-phenyl substituted compounds have been studied, with a focus on understanding the thermal properties and solubility of these materials, suggesting applications in high-performance polymers (Kamel et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-7-2-3-9(5-10(7)13)14-6-8(12(16)17)4-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZXJWGHPXIGNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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